molecular formula C₁₅H₁₄Cl₃N₅ B017659 Robenidine hydrochloride CAS No. 25875-50-7

Robenidine hydrochloride

Cat. No. B017659
CAS RN: 25875-50-7
M. Wt: 370.7 g/mol
InChI Key: LTWIBTYLSRDGHP-HCURTGQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Robenidine hydrochloride involves chemical reactions that lead to the formation of 1,3-Bis(4-chlorobenzylideneamino)guanidinium chloride. Although specific synthesis routes are not detailed in the papers reviewed, its chemical precursors and the process involve high-pressure liquid chromatography for its identification and analysis in various forms, indicating a complex synthesis pathway that ensures the purity and efficacy of the final product (Zagar, Ascione, & Chrekian, 1975).

Molecular Structure Analysis

This compound's molecular structure features two chlorophenyl groups attached to a guanidine core, which is pivotal for its biological activity. Structural analysis and activity relationship studies reveal that modifications to the chlorophenyl groups and the guanidine core can significantly impact its efficacy against pathogens like MRSA and VRE, indicating a tightly linked structure-activity relationship (Abraham et al., 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, particularly in its analytical assessment, such as derivatization with dansyl chloride for fluorescence detection. These reactions underline its chemical reactivity and the possibility of forming derivatives for analytical purposes (Cohen, Armstrong, & Campbell, 1995).

Physical Properties Analysis

The determination of Robenidine in various matrices, such as poultry feed and animal tissues, often involves methodologies that highlight its physical properties, such as solubility and absorption characteristics. Techniques like polarography and liquid chromatography coupled with mass spectrometry elucidate these properties by showcasing how Robenidine can be extracted, purified, and quantitated from complex biological matrices (Smith Je, Pasarela Nr, & Wyckoff Jc, 1977).

Chemical Properties Analysis

Robenidine's chemical properties, particularly its stability and reactivity under various conditions, are critical for its efficacy as a coccidiostat. The analytical procedures developed for its quantification in feeds and biological samples not only demonstrate its chemical stability but also the specificity of its action against microbial pathogens. The high precision and specificity of these analytical methods underscore this compound's robust chemical properties (Kot-Wasik & Wasik, 2005).

Safety and Hazards

Robenidine hydrochloride may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause respiratory tract, skin, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be used .

Future Directions

Robenidine hydrochloride is important in the management of antibiotic resistance as farmers rotate the use of robenidine with other antibiotics to try to preserve the effectiveness of these products in fighting infections . An analog of the anticoccidial drug robenidine displays potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential . These findings demonstrate that this analog represents a new chemical lead for further medicinal chemistry and pharmaceutical development to enhance potency, solubility, and selectivity against serious bacterial pathogens .

properties

IUPAC Name

1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWIBTYLSRDGHP-HCURTGQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25875-50-7
Record name Robenidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROBENIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robenidine hydrochloride
Reactant of Route 2
Robenidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Robenidine hydrochloride
Reactant of Route 4
Robenidine hydrochloride
Reactant of Route 5
Robenidine hydrochloride
Reactant of Route 6
Robenidine hydrochloride

Q & A

Q1: How does Robenidine hydrochloride exert its anticoccidial activity?

A1: While the exact mechanism of action remains unclear, research suggests that this compound targets the developmental stages of Eimeria species within the host's intestines. [, ] This interference with the parasite's life cycle ultimately reduces oocyst production, thus controlling the infection. []

Q2: Does this compound affect the gut microbiota of treated animals?

A2: While some studies highlight the compatibility of this compound with beneficial bacteria like Bacillus subtilis, [, , , ] further research is needed to fully understand its impact on the complex gut microbial community.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C15H14Cl2N4 · HCl, and its molecular weight is 380.1 g/mol. []

Q4: How stable is this compound in various feed formulations?

A4: Research has explored the homogeneity and storage stability of this compound in different feed formulations, including those for turkeys and rabbits. [, ] This information is crucial to ensure consistent dosage and efficacy of the drug in commercial feed products.

Q5: How is this compound absorbed, metabolized, and excreted in animals?

A5: Studies in chickens, rats, and fish reveal that this compound is primarily metabolized into 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). [, , ] While excretion routes vary depending on the species, a significant portion is eliminated through feces and water. [, ]

Q6: What is the efficacy of this compound against different Eimeria species?

A6: Studies demonstrate the efficacy of this compound in controlling various Eimeria species in rabbits, including E. magna, E. media, E. flavescens, E. intestinalis, and E. stiedai. [, ] Additionally, it has shown efficacy against Eimeria challenges in chickens under field conditions. []

Q7: Are there any in vitro studies demonstrating this compound activity against other pathogens?

A7: Research has shown promising in vitro activity of this compound against Clostridium perfringens isolates from rabbits, suggesting potential benefits beyond coccidiosis control. []

Q8: Is there evidence of emerging resistance to this compound in Eimeria species?

A8: While this compound remains an effective coccidiostat, field isolates of Eimeria species have shown varying degrees of resistance to commonly used anticoccidial drugs. [] Continuous monitoring of drug efficacy and exploration of alternative control strategies are essential to manage potential resistance development.

Q9: Does this compound pose any risks to human consumers?

A9: Based on current research, this compound is considered safe for human consumption within the established maximum residue limits for poultry and rabbit meat. [, ]

Q10: What analytical techniques are used to quantify this compound in various matrices?

A10: Several analytical methods have been developed for quantifying this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and tandem mass spectrometry (MS/MS). [, , , , ] These methods offer varying levels of sensitivity and selectivity for different sample types.

Q11: Have immunoassays been developed for rapid detection of this compound?

A11: Yes, enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strip assays have been developed for the rapid screening of this compound in shrimp and chicken samples. [] These methods provide quick and cost-effective alternatives to traditional chromatographic techniques.

Q12: What is the environmental fate of this compound?

A12: While this compound is not considered a major environmental risk, studies suggest a potential for bioaccumulation in some organisms. [] Further research is needed to fully understand its degradation pathways and long-term impact on the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.